molecular formula C16H20ClNO3 B2608895 2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1902946-80-8

2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2608895
CAS No.: 1902946-80-8
M. Wt: 309.79
InChI Key: PPSJJEYEQPUWQV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a 2-chlorophenyl group linked to an octahydro-1,4-benzodioxin ring system, a scaffold noted for its potential bioactivity. Compounds with similar benzodioxin core structures have been investigated for a wide range of therapeutic areas, suggesting this compound may hold value for researchers exploring central nervous system (CNS) targets . Potential research applications could include the study of neurological disorders, such as cognitive diseases, anxiety, and chronic pain conditions . The presence of the chlorophenyl group often contributes to molecular recognition and binding affinity in drug-receptor interactions, making this compound a potentially useful tool for probing biological mechanisms. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for verifying all specifications and handling the material in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c17-13-4-2-1-3-11(13)9-16(19)18-12-5-6-14-15(10-12)21-8-7-20-14/h1-4,12,14-15H,5-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSJJEYEQPUWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CC3=CC=CC=C3Cl)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenylamine, undergoes acylation with acetic anhydride to form 2-chlorophenylacetamide.

    Cyclization: The 2-chlorophenylacetamide is then subjected to cyclization with 1,4-benzodioxane under acidic or basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch reactors for the acylation and cyclization steps.

    Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Thiadiazole-Substituted Analogs

  • Compound : 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide ()
    • Key Features : Replaces the octahydrobenzodioxin with a thiadiazole ring.
    • Data :
  • Melting Point: 212–216°C
  • Yield: 82%
  • Spectral Data: Distinct $^1$H NMR signals at δ 3.86 (–CH$_2$CO–) and 10.15 (NH); IR peaks at 1708 cm$^{-1}$ (C=O stretch).

Sulfonamide-Linked Benzodioxin Derivatives

  • Compound: 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide () Key Features: Incorporates a sulfonamide bridge and a partially hydrogenated benzodioxin. Data:
  • Synthesis: Achieved via coupling reactions in DMF with LiH as a base .

Benzodioxin Ring Modifications

Partially Hydrogenated Benzodioxin Analogs

  • Compound: 2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(3-methylphenyl)acetamide () Key Features: Features a 2,3-dihydrobenzodioxin ring (less saturated than octahydro). Data:
  • Molecular Weight: 438–452 g/mol
  • Melting Points: 128–168°C
  • Yield: 77–91%
    • Implications : Reduced saturation may increase ring flexibility, affecting binding affinity to rigid biological targets .

Thieno-Pyrimidine Hybrids

  • Compound: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide () Key Features: Replaces the chlorophenyl group with a thieno-pyrimidine system. Implications: The bulky heterocyclic substituent may enhance kinase or enzyme inhibition but complicate synthetic scalability .

Halogen and Heterocyclic Substituent Variations

Benzothiazole Derivatives

  • Compound : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide ()
    • Key Features : Substitutes benzodioxin with a trifluoromethylbenzothiazole group.
    • Data :
  • Synthesis: Microwave-assisted reaction (150°C, 5 min); 75% yield.

Dichloropyridine-Containing Analogs

  • Compound : 2-[1-(5,6-Dichloropyridin-3-yl)-N-ethylformamido]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide ()
    • Key Features : Integrates a dichloropyridine moiety.
    • Data :
  • Molecular Weight: 410.26 g/mol

Spectral and Physical Data Comparison

Compound Melting Point (°C) Molecular Weight (g/mol) Key IR/NMR Features
Target Compound (Octahydrobenzodioxin) Not reported ~320–340 (estimated) Expected C=O stretch ~1700 cm$^{-1}$
Thiadiazole Analog () 212–216 283.75 NH peak at δ 10.15; IR 1708 cm$^{-1}$
Sulfonamide-Benzodioxin () 128–168 438–452 Sulfonyl stretches ~1300–1150 cm$^{-1}$
Benzothiazole Derivative () Not reported 318.76 Aromatic C–H stretches ~3100 cm$^{-1}$

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